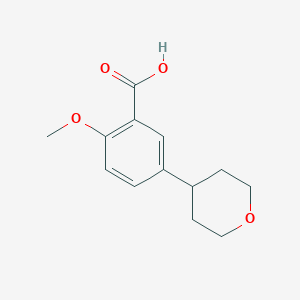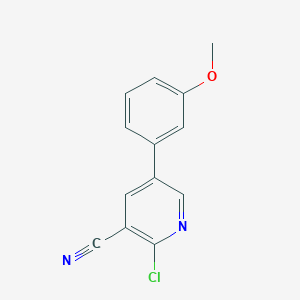
D-Digitalose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Digitalose: is a deoxy sugar that is a component of various cardiac glycosides, including thevetin and emicymarin . It was first reported in 1892 as being obtained by the hydrolysis of Digtalinum verum . The chemical structure was first elucidated in 1943 by the German chemist Otto Schmidt . Chemically, it is a methyl ether of D-fucose .
準備方法
Synthetic Routes and Reaction Conditions: D-Digitalose can be synthesized through the hydrolysis of cardiac glycosides such as Digtalinum verum . The process involves breaking down the glycoside to release the sugar component.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and hydrolysis of plant materials containing cardiac glycosides. The hydrolysis process is carried out under controlled conditions to ensure the purity and yield of the compound .
化学反応の分析
Types of Reactions: D-Digitalose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: D-Digitalose is used in the synthesis of various complex molecules, particularly in the study of carbohydrate chemistry .
Biology: In biological research, this compound is studied for its role in the structure and function of glycoproteins and glycolipids .
Medicine: this compound is a key component of cardiac glycosides, which are used in the treatment of heart diseases. These compounds have been used for centuries to treat conditions such as heart failure and atrial arrhythmia .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs .
作用機序
D-Digitalose exerts its effects primarily through its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This results in enhanced cardiac contractility, making these compounds effective in treating heart failure .
類似化合物との比較
D-Fucose: Another deoxy sugar that shares structural similarities with D-Digitalose.
D-Digitoxose: A related deoxy sugar found in cardiac glycosides.
Sarmentose: Another deoxy sugar with similar properties.
Uniqueness: this compound is unique due to its specific role in the structure of certain cardiac glycosides. Its methyl ether group distinguishes it from other similar compounds, contributing to its unique chemical and biological properties .
特性
IUPAC Name |
2,4,5-trihydroxy-3-methoxyhexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQBLCRFUYGBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149655-76-5 |
Source


|
| Record name | 6-Deoxy-3-O-methylhexose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149655-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)

![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)







![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)


